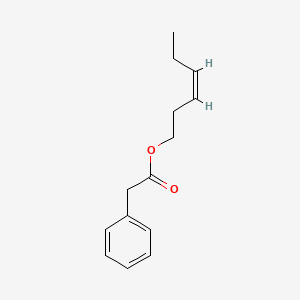

cis-3-Hexenyl phenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFIIYSBXHBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866096 | |

| Record name | Hex-3-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-3-Hexenyl phenylacetate chemical properties and structure

An In-depth Technical Guide to cis-3-Hexenyl phenylacetate

Introduction: The Essence of Green Freshness

This compound is an organic ester that holds a significant position in the palette of flavorists and perfumers. Chemically, it is the ester of cis-3-hexenol (a "leaf alcohol") and phenylacetic acid. Its olfactory profile is predominantly characterized by powerful and natural green notes, often described as having floral (rose), honey, and waxy undertones.[1][2] This unique combination allows it to impart a fresh, vibrant, and natural "cut-grass" or leafy character to a wide array of products.[3] In the fragrance industry, it serves as a key component for building realistic floral and green accords, while in the flavor sector, it enhances fruit profiles, particularly in apple, pear, and tropical blends, adding a layer of freshness that prevents flavors from seeming overly synthetic.[3][4] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are critical for its application, storage, and handling. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [1][5] |

| Molecular Weight | 218.29 g/mol | [5][6] |

| CAS Number | 42436-07-7 | [5][6] |

| Appearance | Colorless, slightly viscous liquid | [1][7] |

| Odor Profile | Green, floral, honey, waxy, sweet, rosy-mossy | [1][2][7] |

| Boiling Point | 292-299 °C at 760 mmHg | [1][6][7] |

| Density | ~0.992 - 1.004 g/mL at 25 °C | [1][7] |

| Refractive Index | ~1.497 - 1.504 at 20 °C | [1][7] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [7] |

| Flash Point | ~104.44 °C (220 °F) | [1] |

| FEMA Number | 3633 | [6] |

Molecular Structure and Identification

This compound is classified as a benzene and substituted derivative, containing a monocyclic benzene ring system.[5] The "cis" (or "Z") configuration of the double bond in the hexenyl moiety is crucial for its characteristic odor profile.

-

IUPAC Name: (3Z)-hex-3-en-1-yl 2-phenylacetate[5]

-

Linear Formula: C₆H₅CH₂CO₂CH₂CH₂CH=CHC₂H₅[6]

-

SMILES: CC\C=C/CCOC(=O)CC1=CC=CC=C1[5]

-

InChI: 1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3-[6]

The structure consists of a phenylacetyl group attached via an ester linkage to a cis-3-hexenol backbone. This combination of an aromatic ring and an aliphatic chain with a cis-double bond defines its unique sensory and chemical properties.

Synthesis and Purification

The most common and direct method for synthesizing this compound is through the esterification of phenylacetic acid or its derivatives with cis-3-hexenol. A standard laboratory procedure involves the reaction of phenylacetyl chloride with cis-3-hexenol.

Causality in Synthesis Design

The choice of reagents and conditions is dictated by chemical principles aimed at maximizing yield and purity.

-

Phenylacetyl Chloride: As an acid chloride, it is much more reactive than phenylacetic acid itself, allowing the reaction to proceed under milder conditions and without the need for strong acid catalysts that could potentially cause isomerization of the delicate cis-double bond.

-

Pyridine: This base serves a dual purpose. It acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl is critical as it shifts the equilibrium towards the product side and prevents potential acid-catalyzed side reactions.[7]

-

Inert Diluent (e.g., Toluene or Diethyl Ether): The use of a solvent helps to control the reaction temperature, ensures proper mixing of the reactants, and can facilitate easier workup.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

-

Charging Reactants: To the flask, add cis-3-hexenol (1.0 eq), pyridine (1.1 eq), and an inert solvent such as diethyl ether.

-

Addition: While stirring and maintaining the temperature at 0-5 °C, add phenylacetyl chloride (1.05 eq) dropwise from the dropping funnel. A precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount, especially for its use in consumer products. The primary analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for this compound due to its volatility and thermal stability. GC separates the components of a sample, while MS provides structural information for identification.

-

Rationale: This technique can effectively separate the cis-isomer from its trans-isomer and other potential impurities, such as unreacted starting materials or byproducts. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[8]

GC-MS Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like hexane or dichloromethane.

-

Instrumentation: Use a GC system equipped with a mass selective detector (MSD).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. Column dimensions might be 30 m x 0.25 mm x 0.25 µm.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen[9]

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230 °C

-

-

Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[8] Quantify purity by peak area percentage.

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups: a strong C=O stretching band for the ester (~1735 cm⁻¹), C-O stretching bands, and peaks corresponding to the aromatic C=C bonds of the phenyl group and the aliphatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the cis-geometry of the double bond through characteristic coupling constants and chemical shifts of the vinylic protons.

Industrial Applications

The unique sensory profile of this compound makes it a valuable ingredient in both the fragrance and flavor industries.

-

Fragrance Industry: It is used to impart a natural, leafy freshness to perfumes, cosmetics, lotions, and hair care products.[1][3] It excels in creating delicate floral scents like lily of the valley and lilac, and for providing authentic green top notes.[10][11] Its substantivity is moderate, lasting approximately 171 hours on a smelling strip.[1]

-

Flavor Industry: In flavors, it adds fruity-green nuances.[3] It is particularly effective in honey, pear, cabbage, and onion flavors.[1] At concentrations around 15 ppm, it imparts waxy, green, and floral notes with hints of vegetable and melon.[1][7]

Safety and Handling

While not considered highly hazardous, proper industrial hygiene and safety practices are essential when handling this compound.[3]

-

Toxicity: The compound has a low acute toxicity, with an oral LD50 in rats and a dermal LD50 in rabbits both reported as >5000 mg/kg.[1]

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing to prevent direct contact.[3][12]

-

Irritation: It may cause skin and serious eye irritation.[12] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, light, and ignition sources.[3]

Conclusion

This compound is a well-characterized specialty chemical with significant value in the formulation of consumer products. Its distinct green and floral-honey aroma, underpinned by its specific molecular structure, provides a natural freshness that is difficult to replicate. A thorough understanding of its chemical properties, synthesis via esterification, and proper analytical verification by methods like GC-MS ensures its effective and safe application. For researchers and developers, it remains a key ingredient for creating authentic and vibrant sensory experiences in fragrances and foods.

References

-

FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from FooDB database. [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from The Good Scents Company Information System. [Link]

-

ADVANCEAROMATIC. (2026). The Role of Cis-3-Hexenyl Acetate in Captivating Fragrances and Flavors. Retrieved from ADVANCEAROMATIC. [Link]

-

Perfumer & Flavorist+. (2020). Flavor Bites: cis-3-Hexenyl acetate. Retrieved from Perfumer & Flavorist+. [Link]

-

PubChem. (n.d.). cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388. Retrieved from PubChem. [Link]

-

Olfactorian. (n.d.). cis-3-Hexenyl Acetate | Perfume Material. Retrieved from Olfactorian. [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-3-Hexenyl phenyl acetate (CAS 42436-07-7). Retrieved from Cheméo. [Link]

-

Harrison Joseph. (n.d.). This compound. Retrieved from Harrison Joseph. [Link]

-

NIST. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from NIST WebBook. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from Angene Chemical. [Link]

-

Agilent. (2020). Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. Retrieved from Agilent Technologies. [Link]

Sources

- 1. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 42436-07-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. Showing Compound this compound (FDB017579) - FooDB [foodb.ca]

- 6. 顺式-3-己烯醇苯乙酸酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 42436-07-7 [chemicalbook.com]

- 8. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]

- 9. agilent.com [agilent.com]

- 10. olfactorian.com [olfactorian.com]

- 11. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 12. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl Phenylacetate

Abstract: cis-3-Hexenyl phenylacetate is a significant volatile organic compound (VOC) found in various plants, contributing a unique aroma profile described as a blend of "green" and "honey-like" notes.[1] Its presence is crucial for plant defense signaling, pollinator attraction, and the characteristic flavors and fragrances of many fruits and flowers. This guide provides a comprehensive technical overview of the biosynthetic pathway of this compound, designed for researchers in biochemistry, drug development, and plant science. We will dissect the convergent pathways responsible for its synthesis: the lipoxygenase (LOX) pathway generating the alcohol moiety, cis-3-Hexenol, and the shikimate pathway producing the acyl donor, phenylacetic acid. The final esterification step, catalyzed by alcohol acyltransferases (AATs), will be examined in detail. This document emphasizes the causality behind experimental choices and provides validated protocols for pathway investigation.

Introduction

The biosynthesis of volatile esters in plants is a complex process that relies on the availability of precursors from primary metabolic routes. This compound is an archetypal example of this metabolic convergence, requiring the coordinated synthesis of an alcohol from fatty acid metabolism and an aromatic acid from amino acid metabolism. Understanding this intricate network is paramount for applications ranging from the metabolic engineering of flavor profiles in crops to the synthesis of novel bioactive compounds. This guide will explore the molecular journey from primary metabolites to the final fragrant ester.

Section 1: The Lipoxygenase (LOX) Pathway and the Genesis of cis-3-Hexenol (The "Green" Note)

The characteristic "green," grassy aroma of this compound is imparted by its alcohol component, cis-3-Hexenol.[1][2] This C6 volatile, often referred to as a green leaf volatile (GLV), is produced via the lipoxygenase (LOX) pathway, which is rapidly initiated in response to tissue damage.[3]

Precursor: α-Linolenic Acid

The primary substrate for C6 GLV synthesis is α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid released from plant cell membranes by lipases upon wounding.[2]

Key Enzymatic Steps

-

Lipoxygenase (LOX): The first committed step involves the dioxygenation of α-linolenic acid by 13-lipoxygenase. This enzyme introduces a hydroperoxy group at the 13th carbon, forming 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase (HPL): The unstable 13-hydroperoxylinolenic acid is then cleaved by hydroperoxide lyase (HPL).[4] This reaction yields a 12-carbon traumatic acid and the first C6 volatile, (Z)-3-hexenal.

-

Alcohol Dehydrogenase (ADH): Finally, (Z)-3-hexenal is reduced to cis-3-Hexenol by the action of an alcohol dehydrogenase (ADH), utilizing NADH as a cofactor.[4][5]

Visualization of the LOX Pathway

Caption: The LOX pathway for cis-3-Hexenol biosynthesis.

Experimental Protocol: Quantification of Green Leaf Volatiles (GLVs)

This protocol outlines a standard method for the extraction and analysis of GLVs from plant tissue using gas chromatography-mass spectrometry (GC-MS).

Rationale: This method uses a solid-phase microextraction (SPME) fiber to capture volatiles from the headspace of wounded tissue, providing a solvent-free and sensitive technique for analysis.

Methodology:

-

Sample Preparation:

-

Excise 1.0 g of fresh plant tissue (e.g., leaves) and place it into a 20 mL glass vial.

-

Mechanically wound the tissue with a sterile glass rod for 30 seconds to initiate the LOX pathway.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

Headspace SPME:

-

Incubate the vial at 40°C for 10 minutes to allow volatiles to accumulate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the vial's headspace for 20 minutes at 40°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes (splitless mode).

-

Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min).

-

Mass Spectrometer: Scan from m/z 35 to 350.

-

Identification: Identify cis-3-Hexenol by comparing its mass spectrum and retention time with an authentic standard.

-

-

Controls:

-

Unwounded Control: Analyze an unwounded tissue sample to measure basal emission levels.

-

Blank Control: Run an empty vial with the SPME fiber to check for system contaminants.

-

Section 2: The Shikimate Pathway and the Formation of Phenylacetic Acid (The "Honey" Note)

Phenylacetic acid (PAA) is a naturally occurring auxin that provides the sweet, honey-like fragrance to the final ester.[1] Its biosynthesis originates from the shikimate pathway, a central route in plants for producing aromatic amino acids.[6][7]

Overview of the Shikimate Pathway

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into the aromatic amino acid L-phenylalanine.[7] This multi-step process is a cornerstone of primary metabolism in plants.[6][7]

Conversion of Phenylalanine to Phenylacetic Acid

While multiple routes may exist, the primary pathway for PAA biosynthesis from phenylalanine is thought to proceed via phenylpyruvate.[8][9][10][11]

-

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is likely catalyzed by a transaminase, such as a TAA1-family enzyme, which has shown activity with phenylalanine in vitro.[11]

-

Decarboxylation/Oxidation: Phenylpyruvate is then converted to PAA. This step is less clearly defined but may involve enzymes from the YUCCA family of flavin-dependent monooxygenases, which are known to catalyze a similar step in the biosynthesis of indole-3-acetic acid (IAA).[11]

Visualization of the PAA Pathway

Caption: Phenylacetic Acid (PAA) biosynthesis from L-Phenylalanine.

Section 3: The Final Esterification: Catalysis by Alcohol Acyltransferases (AATs)

The final, and often rate-limiting, step in the biosynthesis of this compound is the esterification reaction. This is catalyzed by members of the alcohol acyltransferase (AAT) family of enzymes.[12][13][14][15]

The Role and Mechanism of AATs

AATs are responsible for the formation of a wide variety of volatile esters that contribute to the flavor and aroma of fruits and flowers.[12][14][15] They catalyze the transfer of an acyl group from an activated acyl-coenzyme A (CoA) molecule to an alcohol substrate.[12][15][16]

The reaction is as follows: cis-3-Hexenol + Phenylacetyl-CoA --[AAT]--> this compound + CoA-SH

The acyl donor, phenylacetic acid, must first be activated to its CoA thioester, a reaction typically catalyzed by a CoA ligase.

Substrate Specificity

The diversity of esters in a given plant tissue is determined by two main factors: the available pool of alcohol and acyl-CoA precursors and the substrate specificity of the expressed AAT enzymes.[14] An AAT capable of producing this compound must exhibit affinity for both cis-3-Hexenol and phenylacetyl-CoA.

Experimental Protocol: In Vitro AAT Enzyme Assay

This protocol describes a method to determine the activity of a candidate AAT enzyme with the specific substrates.

Rationale: This assay quantifies the production of the target ester by a recombinant AAT enzyme in a controlled in vitro environment. GC-MS is used for sensitive and specific detection of the product.

Methodology:

-

Enzyme Preparation:

-

Express the candidate AAT gene (e.g., in E. coli) and purify the recombinant protein.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Reaction Mixture: Prepare the following in a 2 mL GC vial (total volume 500 µL):

-

Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate 1 (Alcohol): 10 mM cis-3-Hexenol.

-

Substrate 2 (Acyl-CoA): 1 mM Phenylacetyl-CoA.

-

Enzyme: 5-10 µg of purified AAT protein.

-

-

Reaction and Extraction:

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 500 µL of hexane containing an internal standard (e.g., 10 µg/mL of octyl acetate).

-

Vortex vigorously for 1 minute to extract the ester into the organic phase.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

-

GC-MS Analysis:

-

Analyze 1 µL of the upper hexane layer using the GC-MS program described in Section 1.4.

-

Quantify the this compound peak area relative to the internal standard.

-

-

Controls:

-

No Enzyme Control: A reaction mixture without the AAT protein to check for non-enzymatic ester formation.

-

Boiled Enzyme Control: A reaction with heat-denatured AAT to confirm that the activity is enzymatic.

-

No Substrate Controls: Reactions omitting either the alcohol or the acyl-CoA to ensure product formation is dependent on both precursors.

-

Data Presentation: AAT Substrate Preference

The results from multiple AAT assays can be summarized to compare substrate preferences.

| Substrate Combination | Relative Activity (%) |

| cis-3-Hexenol + Acetyl-CoA | 85 |

| Hexanol + Phenylacetyl-CoA | 60 |

| cis-3-Hexenol + Phenylacetyl-CoA | 100 |

| Benzyl alcohol + Phenylacetyl-CoA | 45 |

| (Note: Data are hypothetical for illustrative purposes.) |

Section 4: Integrated Pathway and Regulation

The biosynthesis of this compound is a testament to the metabolic plasticity of plants, drawing upon distinct pathways to generate a single, high-value compound.

Visualization of the Convergent Biosynthesis

Caption: Convergent biosynthesis of this compound.

Regulation and Subcellular Localization

The synthesis of GLVs via the LOX pathway is typically cytosolic and/or chloroplastic and is strongly upregulated by biotic and abiotic stresses, such as herbivory or mechanical damage.[3] The shikimate pathway is also localized to the plastids. The final esterification step is believed to occur in the cytosol, where AAT enzymes are localized. The overall rate of synthesis is therefore dependent on the flux of precursors from their respective compartments and the transcriptional regulation of the key enzymes (LOX, HPL, AATs) in response to developmental and environmental cues.

Conclusion

The biosynthesis of this compound is a sophisticated process involving the convergence of fatty acid and aromatic amino acid metabolism. The key enzymatic players are lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase from the GLV pathway; enzymes of the shikimate and subsequent PAA synthesis pathway; and finally, alcohol acyltransferases that catalyze the terminal esterification step. By understanding these pathways and employing the robust analytical protocols detailed herein, researchers can effectively investigate and potentially engineer the production of this and other valuable volatile esters in biological systems.

References

-

Aoi, Y., et al. (2020). Arogenate dehydratase regulates phenylacetic acid biosynthesis in Arabidopsis. bioRxiv. [Link]

-

Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 171(3), 1231–1233. [Link]

-

D’auria, J. C., et al. (2007). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 144(4), 1997-2010. [Link]

-

Ibdah, M., et al. (2010). Green routes to green notes. Chemical Engineering Transactions, 20, 241-246. [Link]

-

Liu, Y., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13. [Link]

-

N.-C. Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1184. [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

-

Zhang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. World Journal of Microbiology and Biotechnology, 39(8), 209. [Link]

Sources

- 1. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 2. foreverest.net [foreverest.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103725716A - Method for biosynthesis of cis-form-3-hexenol employing neutral fat as substrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

The Dual Nature of a Floral Scent: A Technical Guide to cis-3-Hexenyl Phenylacetate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

cis-3-Hexenyl phenylacetate is a volatile organic compound that contributes to the complex fragrance of many flowers. Exhibiting a characteristic fresh, green, and rosy aroma, this ester plays a significant, albeit complex, role in the chemical ecology of plants. This technical guide provides an in-depth exploration of the biosynthesis, natural occurrence, and multifaceted ecological functions of this compound, with a particular focus on its role in floral scents. We will delve into its dual role in plant defense and pollinator interactions, providing a comprehensive overview for researchers in chemical ecology, plant science, and related fields. Furthermore, this guide will detail established analytical methodologies for the study of this compound and discuss the current understanding of its perception by insects.

Introduction: The Chemistry of a Floral Note

This compound is an ester with the molecular formula C₁₄H₁₈O₂.[1] Its aroma is described as green, floral, honey-like, and slightly fruity, often reminiscent of fresh-cut grass with a rosy undertone.[2][3][4] This unique olfactory profile makes it a valuable component in the fragrance and flavor industry.[2][3] Beyond its commercial applications, this compound is a naturally occurring plant volatile, categorized as a "green leaf volatile" (GLV), a class of compounds typically released upon tissue damage. Its presence in floral bouquets suggests a more nuanced role than simply a marker of herbivory, hinting at its involvement in the intricate communication between plants and their environment.

This guide will systematically dissect the scientific understanding of this compound, from its molecular origins within the plant to its functional impact on the surrounding ecosystem.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor Profile | Green, floral, honey, rosy, sweet pea, waxy | [2][3] |

| Boiling Point | 292-297 °C | [1] |

| Density | 0.992 g/mL at 25 °C | [1] |

| CAS Number | 42436-07-7 | [1] |

Biosynthesis: A Tale of Two Pathways

The molecular structure of this compound reveals its chimeric origin, arising from two distinct and fundamental biosynthetic pathways in plants: the lipoxygenase (LOX) pathway, which generates the "green" alcohol moiety, and the shikimate pathway, which produces the aromatic acid component. The final step is a crucial esterification reaction catalyzed by an acyltransferase.

The "Green" Moiety: The Lipoxygenase (LOX) Pathway

The cis-3-hexenol portion of the molecule is a classic green leaf volatile (GLV). GLVs are C6 compounds rapidly synthesized by plants in response to mechanical damage or herbivore attack. The biosynthesis is initiated by the release of fatty acids, primarily linolenic acid, from plant cell membranes.

The key steps are:

-

Lipoxygenase (LOX) activity: Linolenic acid is oxygenated by the enzyme 13-lipoxygenase to form 13-hydroperoxylinolenic acid.

-

Hydroperoxide lyase (HPL) cleavage: This intermediate is then cleaved by hydroperoxide lyase into two fragments: the 12-carbon compound traumatin and the unstable 6-carbon aldehyde, cis-3-hexenal.

-

Alcohol dehydrogenase (ADH) reduction: cis-3-Hexenal is subsequently reduced by alcohol dehydrogenase to cis-3-hexenol.

The Aromatic Moiety: The Shikimate Pathway

The phenylacetate portion of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.

The generalized pathway to phenylacetic acid involves:

-

Chorismate synthesis: The shikimate pathway culminates in the production of chorismate.

-

Phenylalanine synthesis: Chorismate is converted to phenylalanine through a series of enzymatic steps.

-

Conversion to phenylacetic acid: Phenylalanine can be converted to phenylacetic acid through several proposed routes, including the phenylpyruvate pathway.

The Final Assembly: Esterification by Acyltransferases

The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with an activated form of phenylacetic acid, typically phenylacetyl-CoA. This reaction is catalyzed by a class of enzymes known as acyl-CoA-dependent O-acyltransferases.[5] These enzymes play a crucial role in generating the vast diversity of esters found in nature.[6] While the specific acyltransferase responsible for the synthesis of this compound has not yet been definitively identified in most plant species, the general mechanism is well-established.[6][7][8][9]

Natural Occurrence and Ecological Significance

While the related compound, cis-3-hexenyl acetate, is a common constituent of floral scents, the presence of this compound has been documented in the floral headspace of several plant species, suggesting a conserved yet specific ecological role.

A Dual Role in Plant-Insect Interactions

The presence of this compound in floral scents presents an interesting ecological paradox. As a GLV, its biosynthesis is strongly induced by wounding, serving as a "cry for help" that can attract natural enemies of herbivores. For instance, the release of GLVs from damaged plants can attract parasitic wasps that prey on the herbivorous insects causing the damage.

However, its presence in the delicate aroma of an undamaged flower suggests a role beyond defense. It is plausible that this compound contributes to the overall scent profile that attracts pollinators. The "green" note can signal freshness and vitality to potential floral visitors. Yet, the ecological context is critical, as some studies on the related cis-3-hexenyl acetate have shown it can have a deterrent effect on certain pollinators, such as honeybees, in specific plant species.[10] This suggests a complex interplay where the concentration of the compound and the specific pollinator species determine the behavioral outcome.

Flowers attract pollinators through a combination of visual and olfactory cues.[11] The specific blend of volatile compounds in a floral scent is a key factor in this attraction.[11] It is likely that this compound acts in concert with other floral volatiles to create a unique chemical signature that is recognized by specific pollinators.

A Signal in Plant Defense

Beyond its potential role in pollination, this compound, as a GLV, is an important signaling molecule in plant defense. Research on the related compound, cis-3-hexenyl acetate, has shown that it can "prime" the defenses of undamaged parts of the same plant or even neighboring plants.[12] This priming effect prepares the plant to mount a faster and stronger defense response upon subsequent herbivore attack. The detection of airborne GLVs can induce the production of defense-related hormones and the expression of defense genes.[12] Therefore, the emission of this compound from flowers could serve as a localized defense signal, protecting the valuable reproductive organs of the plant from herbivory. Phenolic compounds, from which the phenylacetate moiety is derived, are also well-known for their roles in plant defense against a wide range of organisms.[13]

Analytical Methodologies: Capturing the Scent

The study of floral volatiles requires sensitive and precise analytical techniques to identify and quantify the complex mixture of compounds emitted, often at very low concentrations. The gold-standard method for this is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis of Floral Headspace

This protocol provides a generalized workflow for the analysis of this compound and other volatiles from floral headspace.

I. Materials and Equipment:

-

Solid-Phase Microextraction (SPME) holder and fibers (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Glass vials with PTFE/silicone septa

-

Oven or heating block

-

Analytical standards (including this compound)

-

Fresh, undamaged flowers

II. Methodology:

-

Sample Preparation:

-

Excise a single, fresh flower or a specific floral part (e.g., petals) and place it in a clean glass vial.

-

Seal the vial with a septum cap.

-

Allow the vial to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature to allow volatiles to accumulate in the headspace.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Insert the SPME fiber through the septum of the vial, exposing it to the headspace above the flower. Do not let the fiber touch the sample.

-

Expose the fiber for a predetermined time (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS.

-

The high temperature of the injection port will desorb the trapped volatiles onto the GC column.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

The separated compounds are then introduced into the mass spectrometer for detection and identification.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Insect Olfactory Perception: Decoding the Signal

The behavioral responses of insects to this compound are mediated by their sophisticated olfactory system. Volatile molecules are detected by specialized olfactory receptors (ORs) located on the antennae of insects.[14]

While specific ORs for this compound have not yet been identified, research on related compounds provides insights into the likely mechanisms of perception. The detection of odorants by ORs triggers a cascade of neural signals that are processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response, such as attraction or repulsion.[14] Studies on the moth Cnaphalocrocis medinalis have identified an olfactory receptor (CmedOR32) that responds non-specifically to the related compound cis-3-hexenyl acetate, among other plant volatiles.[14] This suggests that some insects may possess broadly tuned receptors that can detect a range of green leaf volatiles. The specificity of the behavioral response likely depends on the activation pattern of a whole suite of ORs by the complex floral bouquet, rather than the activation of a single receptor by a single compound.

Conclusion and Future Directions

This compound is a fascinating molecule that sits at the crossroads of plant defense and reproduction. Its "green" scent, born from the plant's wound response pathway, is intricately woven into the floral bouquet, creating a chemical signal with a dual meaning. For herbivores, it may signal the presence of a defended plant, while for pollinators, it may contribute to an attractive and honest signal of floral resources.

Future research should focus on several key areas to further elucidate the role of this compound:

-

Identification of the specific acyltransferase(s) responsible for its biosynthesis in various plant species.

-

Comprehensive studies on the behavioral responses of a wider range of pollinators to pure this compound and in combination with other floral volatiles.

-

Identification and characterization of the specific insect olfactory receptors that detect this compound.

-

Investigation into the priming effects of this compound on floral defenses against florivores and nectar robbers.

A deeper understanding of the role of this compound in floral scents will not only enhance our knowledge of plant-insect interactions but also have potential applications in agriculture, such as the development of novel strategies for crop protection and the enhancement of pollinator services.

References

-

Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. (2023). MDPI. [Link]

-

Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate. (n.d.). PubMed. [Link]

-

Catalytic function, mechanism, and application of plant acyltransferases. (n.d.). PubMed. [Link]

-

Relationship between Floral Fragrance Composition and Type of Pollinator. (n.d.). ResearchGate. [Link]

-

(Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. (n.d.). The Good Scents Company. [Link]

-

A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. (2019). NIH. [Link]

-

Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato. (2018). Frontiers. [Link]

-

(Z)-3-hexen-1-yl phenyl acetate 42436-07-7. (n.d.). The Good Scents Company. [Link]

-

A defensive pathway from NAC and TCP transcription factors activates a BAHD acyltransferase for (Z)‐3‐hexenyl acetate biosynthesis to resist herbivore in tea plant (Camellia sinensis). (n.d.). ResearchGate. [Link]

-

Roles of flower scent in bee-flower mediations: a review. (2022). Journal of Ecology and Environment. [Link]

-

Social and Environmental Olfactory Signals Mediate Insect Behavioral Ecology and Evolution. (2016). SLU. [Link]

-

Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in The. (2013). UNL Digital Commons. [Link]

-

Three floral volatiles contribute to differential pollinator attraction in monkeyflowers (Mimulus). (n.d.). PMC - PubMed Central. [Link]

-

Fragrance iCat. (n.d.). Bedoukian Research. [Link]

-

A human skin multifunctional O-acyltransferase that catalyzes the synthesis of acylglycerols, waxes, and retinyl esters. (n.d.). PubMed. [Link]

-

The roles of plant phenolics in defence and communication during Agrobacterium and Rhizobium infection. (n.d.). PMC - PubMed Central. [Link]

-

Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis. (n.d.). Plant Physiology. [Link]

-

The narrowing olfactory landscape of insect odorant receptors. (2015). Frontiers. [Link]

-

Intraspecific variation of scent and its impact on pollinators' preferences. (2023). PMC - NIH. [Link]

-

COP9 Signalosome's Role in Plant Defense Mechanisms. (n.d.). MDPI. [Link]

-

Insect Olfactory Receptors. (n.d.). ResearchGate. [Link]

-

Chemical priming of plant defense responses to pathogen attacks. (n.d.). Frontiers. [Link]

-

Pollinator Series: Session 2: Pollination Syndromes. (2020). YouTube. [Link]

Sources

- 1. 顺式-3-己烯醇苯乙酸酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]

- 3. (Z)-3-hexen-1-yl phenyl acetate 42436-07-7 [thegoodscentscompany.com]

- 4. This compound | 42436-07-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. A human skin multifunctional O-acyltransferase that catalyzes the synthesis of acylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of flower scent in bee-flower mediations: a review [e-jecoenv.org]

- 11. researchgate.net [researchgate.net]

- 12. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The roles of plant phenolics in defence and communication during Agrobacterium and Rhizobium infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

cis-3-Hexenyl phenylacetate as a green leaf volatile (GLV)

An In-depth Technical Guide to cis-3-Hexenyl Phenylacetate as a Green Leaf Volatile

In the intricate world of chemical ecology, few classes of compounds are as evocative and functionally significant as Green Leaf Volatiles (GLVs). These C6 aldehydes, alcohols, and their esters are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. Beyond this familiar scent, GLVs are crucial mediators of plant-plant and plant-insect interactions, acting as a rapid airborne warning system. This guide focuses on a particularly noteworthy GLV, this compound, exploring its biosynthesis, biological activity, and the methodologies employed to study its multifaceted roles. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule offers a window into the complex chemical language of the natural world and presents opportunities for innovative applications in agriculture and beyond.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its study and application.

| Property | Value |

| CAS Number | 42436-07-7[1][2] |

| Molecular Formula | C14H18O2[2] |

| Molecular Weight | 218.29 g/mol |

| Appearance | Colorless clear viscous liquid (est)[2] |

| Odor Profile | Green, floral, honey, waxy, with sweet pea and tropical nuances[2] |

| Boiling Point | 297-299 °C at 760 mmHg[2] |

| Density | 0.992 g/mL at 25 °C |

| Refractive Index | 1.502 at 20 °C |

| Solubility | Soluble in alcohol; sparingly soluble in water[2] |

The Biochemical Genesis: Biosynthesis of this compound

The production of this compound in plants is a fascinating enzymatic cascade known as the lipoxygenase (LOX) pathway. This pathway is typically initiated by mechanical damage to plant tissues, such as from herbivore feeding.

The biosynthesis begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions then transforms this fatty acid into the final volatile ester.

-

Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxy-linolenic acid into two smaller molecules: 12-oxo-phytodienoic acid (a precursor to jasmonic acid) and cis-3-hexenal.

-

Alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexenol.

-

Finally, alcohol acyltransferase (AAT) catalyzes the esterification of cis-3-hexenol with phenylacetyl-CoA to produce This compound . While the specific AAT for the phenylacetate ester is a subject of ongoing research, related AATs capable of synthesizing other cis-3-hexenyl esters have been characterized[3][4].

Biosynthesis pathway of this compound.

Biological Activity: A Molecule with a Message

The release of this compound is not merely a consequence of damage; it is an active response with profound ecological implications.

Plant Defense Priming

One of the most significant roles of this compound is in "priming" plant defenses.[5][6][7] This is a state of readiness where a plant, upon perceiving the GLV, prepares to mount a faster and stronger defense response to a subsequent herbivore attack.[5][6]

The signaling cascade initiated by this compound perception is thought to involve the jasmonic acid (JA) pathway, a major hormonal signaling route for plant defense against herbivores.

Proposed signaling pathway for GLV-induced defense priming.

Insect Behavior

This compound also plays a crucial role in mediating insect behavior. It can act as:

-

A repellent to some herbivores, deterring them from feeding on the damaged plant.

-

An attractant to the natural enemies of herbivores, such as parasitic wasps and predatory insects. This "cry for help" is a key component of indirect plant defense.

Methodologies for the Researcher

Studying the effects of this compound requires a combination of analytical chemistry, electrophysiology, and whole-plant bioassays.

Protocol 1: GC-MS Analysis of Plant Volatiles

This protocol outlines the collection and analysis of this compound from the headspace of plants.

Workflow for GC-MS analysis of plant volatiles.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene coating)

-

Volatile collection chambers or bags

-

This compound standard for identification and quantification

Procedure:

-

Volatile Collection: Enclose the plant material in a volatile collection chamber. Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-24 hours) to trap the volatile compounds.

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated inlet of the GC for thermal desorption of the trapped volatiles.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 250°C at 8°C/min.[8]

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.[8]

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. Quantify the compound by comparing the peak area to a calibration curve generated with the standard.

Protocol 2: Electroantennography (EAG) for Insect Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus.[9]

Schematic of an electroantennography (EAG) setup.

Materials:

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Dissecting microscope

-

Glass capillaries for electrodes

-

Saline solution

-

This compound and a suitable solvent (e.g., hexane)

Procedure:

-

Electrode Preparation: Pull glass capillaries to a fine point and fill them with saline solution. Insert silver wires to act as electrodes.

-

Antenna Preparation: Immobilize the insect and carefully excise an antenna. Mount the antenna between the recording and reference electrodes, ensuring good electrical contact.[10][11]

-

Stimulus Preparation: Prepare serial dilutions of this compound in the solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery and Recording: Deliver a puff of air through the pipette over the antenna preparation. Record the resulting depolarization of the antennal membrane.

-

Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration. Compare the responses to the solvent control to determine the antennal sensitivity to this compound.

Protocol 3: Plant Defense Priming Bioassay

This protocol is designed to assess the priming effect of this compound on plant defense against herbivores.

Experimental workflow for a plant defense priming assay.

Materials:

-

Potted plants (e.g., poplar, maize, or bean)

-

This compound

-

A method for controlled volatile exposure (e.g., a lanolin paste, a slow-release dispenser, or a sealed chamber)

-

Herbivorous insects (e.g., gypsy moth larvae)

-

Tools for molecular and chemical analysis (qRT-PCR, HPLC, GC-MS)

Procedure:

-

Plant Treatment: Treat one group of plants with this compound and another group with a control (e.g., solvent only) for a defined period (e.g., 24-48 hours).[6]

-

Herbivore Challenge: After the treatment period, introduce herbivores to the leaves of both groups of plants.

-

Assessment of Plant Resistance: After a set feeding period (e.g., 48 hours), measure parameters of plant resistance. This can include the weight gain of the herbivores and the amount of leaf area consumed.

-

Analysis of Defense Responses: At various time points after the herbivore challenge, collect leaf tissue from both groups for analysis of defense-related responses. This may include quantifying jasmonic acid levels, measuring the expression of defense-related genes, and profiling secondary metabolites.

Applications: From Farm to Fragrance

The unique properties of this compound have led to its application in diverse fields.

Agriculture and Integrated Pest Management (IPM)

The ability of this compound to manipulate insect behavior and prime plant defenses makes it a promising tool for sustainable agriculture. It can be used in:

-

"Push-pull" strategies: Used as a repellent ("push") in combination with an attractant ("pull") to lure pests away from crops.

-

Inducing crop resistance: Pre-treating crops with this compound could prime their defenses, making them more resistant to subsequent pest outbreaks.

While large-scale field applications are still under development, the principles of IPM often involve leveraging natural plant defenses and insect behaviors, areas where this compound shows significant potential.[12][13][14]

Fragrance and Flavor Industry

The pleasant green and floral aroma of this compound makes it a valuable ingredient in the fragrance and flavor industry.[2][15]

| Application | Recommended Usage Levels |

| Fragrance Concentrate | Up to 12.0%[15] |

| Finished Products (e.g., lotions, soaps) | Varies, typically much lower |

| Flavoring in Food | Up to 15.0 ppm in the finished product[15] |

It is used to impart a natural, fresh, and green character to a wide range of products, including perfumes, cosmetics, and food and beverage items.[16]

Conclusion and Future Perspectives

This compound is more than just a simple molecule; it is a key player in the complex chemical conversations that shape ecosystems. Its role as a green leaf volatile in priming plant defenses and mediating insect behavior highlights the sophisticated strategies that plants have evolved to survive and thrive. For researchers, the continued exploration of this compound and its signaling pathways will undoubtedly reveal further intricacies of plant-insect interactions. For those in applied sciences, this compound offers a bio-inspired tool for the development of novel pest management strategies and the creation of new and exciting fragrances and flavors. The future of research in this area will likely focus on identifying the specific plant receptors for GLVs, further elucidating the downstream signaling events, and translating our ecological understanding into practical and sustainable applications.

References

-

Harrison Joseph. This compound. Available from: [Link]

-

Frontiers. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Available from: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl phenyl acetate. Available from: [Link]

-

ResearchGate. Normalized GC-MS Volatile Compound Analysis. The volatiles measured... Available from: [Link]

-

PubMed. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate. Available from: [Link]

-

AWS. Workshop on Development of IPM Case Studies on Sustainable Crop Production Intensification (SCPI). Available from: [Link]

-

MDPI. GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. Available from: [Link]

-

Nature Friendly Farming Network, NFFN. Embracing Integrated Pest Management - Case studies. Available from: [Link]

-

Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Available from: [Link]

-

Frost Lab. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate. Available from: [Link]

-

PubMed Central. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Available from: [Link]

-

ResearchGate. (PDF) Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum. Available from: [Link]

-

PerfumersWorld. cis-3 Hexenyl Acetate. Available from: [Link]

-

PubMed. A Step-by-Step Guide to Mosquito Electroantennography. Available from: [Link]

-

PubMed Central. Plant Defense Priming against Herbivores: Getting Ready for a Different Battle. Available from: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl phenyl acetate. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. Plant Production and Protection Division: Case studies on Integrated Pest Management (IPM). Available from: [Link]

-

ScienceDirect. Recognizing Plant Defense Priming. Available from: [Link]

-

MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

-

ResearchGate. Chemical priming of plant defense responses to pathogen attacks. Available from: [Link]

-

Shimadzu. Shortening Cycle Times for Analyzing Volatile Compounds. Available from: [Link]

- Google Patents. US5739100A - Cis-3-hexenal-cis-3-hexenyl acetal compound, process for preparing same, and fragrance-or flavor-imparting or fragrance-or flavor-retaining agent and perfume composition containing same.

-

Enhanced BC Home. Solutions – Case Studies. Available from: [Link]

-

Museumpests.net. Solutions – Case Studies. Available from: [Link]

-

RSC Publishing. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available from: [Link]

Sources

- 1. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 2. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thefrostlab.com [thefrostlab.com]

- 7. Plant Defense Priming against Herbivores: Getting Ready for a Different Battle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.apppc.fao.org.s3-eu-west-1.amazonaws.com [assets.apppc.fao.org.s3-eu-west-1.amazonaws.com]

- 13. Embracing Integrated Pest Management - Case studies | Nature Friendly Farming Network, NFFN [nffn.org.uk]

- 14. Plant Production and Protection Division: Case studies on Integrated Pest Management (IPM) [fao.org]

- 15. (Z)-3-hexen-1-yl phenyl acetate 42436-07-7 [thegoodscentscompany.com]

- 16. perfumersworld.com [perfumersworld.com]

The Discovery and Initial Isolation of cis-3-Hexenyl Phenylacetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of cis-3-Hexenyl phenylacetate, a significant contributor to the characteristic "green" aroma of many plants, most notably tea leaves (Camellia sinensis). As a member of the green leaf volatiles (GLV) family, this ester plays a crucial role in plant physiology and defense mechanisms. This document details the historical context of its discovery within the broader study of plant volatiles, outlines the early methodologies for its extraction and isolation, and presents its key physicochemical and spectroscopic properties. Detailed protocols for both historical and modern analytical techniques are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important natural compound.

Introduction: The Essence of Green

The characteristic fresh, green aroma associated with newly cut grass and lush foliage is a complex bouquet of volatile organic compounds. Among these, the C6-aldehydes, alcohols, and their esters, collectively known as green leaf volatiles (GLVs), are primary contributors. This compound, with its potent green, floral, and slightly fruity aroma, is a key constituent of this family.[1] Its presence is not merely aesthetic; GLVs are crucial signaling molecules in plant defense, released upon tissue damage to deter herbivores and attract predators of those herbivores.[2]

This guide focuses on the journey of this compound from an unknown component of plant aroma to a well-characterized natural product. We will explore the pioneering work that led to its identification and the evolution of analytical techniques that have enabled its detailed study.

The Historical Context: Unraveling the Scent of Tea

While the specific first report of the isolation of this compound is not definitively documented in a single seminal paper, its discovery is intrinsically linked to the broader exploration of tea aroma chemistry in the mid-20th century. The pioneering work on "leaf alcohol" (cis-3-Hexen-1-ol) by Japanese chemists in the 1930s laid the groundwork for identifying its various esters.

The intensive investigation of the volatile components of fresh tea leaves (Camellia sinensis) via techniques like gas chromatography-mass spectrometry (GC-MS) in the 1960s and 1970s led to the identification of a vast array of compounds, including numerous esters of cis-3-Hexen-1-ol. It is within this body of research that this compound was first identified as a naturally occurring constituent of tea aroma.

Initial Isolation from Natural Sources: A Glimpse into Early Methodologies

The initial isolation of this compound from plant material, particularly tea leaves, would have relied on classical extraction techniques, primarily steam distillation. This method, while effective for separating volatile compounds from non-volatile plant matrix, was a meticulous and often low-yielding process.

Workflow for the Initial Isolation of this compound

Caption: Initial Isolation Workflow.

Experimental Protocol: Steam Distillation of Fresh Tea Leaves

This protocol is a representation of the likely methodology used for the initial isolation of volatile compounds from tea leaves.

Objective: To extract the essential oil containing this compound from fresh tea leaves.

Materials:

-

Freshly picked tea leaves (Camellia sinensis)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[3]

-

Heating mantle

-

Separatory funnel

-

Dichloromethane or diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Preparation of Plant Material: Freshly harvested tea leaves are macerated or finely chopped to increase the surface area for efficient steam penetration.

-

Steam Distillation: The macerated tea leaves are placed in the biomass flask of the steam distillation apparatus. Steam generated in the boiling flask is passed through the plant material, causing the volatile compounds to vaporize.[4]

-

Condensation and Collection: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies. The resulting distillate, a mixture of water and essential oil, is collected in a receiving vessel.[3]

-

Solvent Extraction: The collected distillate is transferred to a separatory funnel. An immiscible organic solvent, such as diethyl ether or dichloromethane, is added to selectively extract the essential oil from the aqueous phase. The mixture is shaken vigorously and allowed to separate into two layers. The lower organic layer (if using dichloromethane) or the upper organic layer (if using diethyl ether) is collected. This process is repeated several times to ensure complete extraction.[5]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The drying agent is then removed by filtration, and the solvent is carefully evaporated using a rotary evaporator under reduced pressure to yield the crude essential oil.

-

Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure to separate the individual components based on their boiling points. Fractions are collected at different temperature ranges, and the fraction corresponding to the boiling point of this compound is collected.

Causality of Experimental Choices:

-

Steam Distillation: This technique was chosen due to its ability to extract volatile compounds at temperatures lower than their atmospheric boiling points, thus preventing thermal degradation of sensitive molecules.

-

Solvent Extraction: The use of a nonpolar organic solvent was necessary to efficiently partition the relatively nonpolar essential oil components from the polar aqueous distillate.

-

Fractional Distillation: This final purification step was crucial for isolating individual compounds from the complex mixture of the essential oil based on their differing volatilities.

Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound would have been confirmed through the determination of its physical properties and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | [6] |

| Molecular Weight | 218.29 g/mol | [6] |

| Appearance | Colorless liquid | [1] |

| Odor | Green, floral, honey, waxy | [1] |

| Boiling Point | 292-297 °C (lit.) | [7] |

| Density | 0.992 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.502 (lit.) | [7] |

Spectroscopic Data

Modern spectroscopic techniques provide unambiguous structural confirmation.

4.2.1. Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺): m/z 218

-

Key Fragments: Analysis of the fragmentation pattern helps in elucidating the structure.

Source: NIST Mass Spectrometry Data Center[6]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of organic molecules. While specific experimental data from the initial discovery is unavailable, modern spectral data provides the following expected chemical shifts:

¹H NMR (CDCl₃, representative values):

-

δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ ~5.5-5.3 ppm (m, 2H): Vinylic protons (-CH=CH-).

-

δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

δ ~3.6 ppm (s, 2H): Methylene protons of the phenylacetyl group (-CO-CH₂-Ph).

-

δ ~2.4 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

-

δ ~2.0 ppm (quintet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₃).

¹³C NMR (CDCl₃, representative values):

-

δ ~171 ppm: Carbonyl carbon of the ester.

-

δ ~135-127 ppm: Aromatic carbons.

-

δ ~133, ~125 ppm: Vinylic carbons.

-

δ ~64 ppm: Methylene carbon adjacent to the ester oxygen.

-

δ ~41 ppm: Methylene carbon of the phenylacetyl group.

-

δ ~28 ppm: Methylene carbon adjacent to the double bond.

-

δ ~21 ppm: Methylene carbon of the ethyl group.

-

δ ~14 ppm: Methyl carbon of the ethyl group.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions (neat):

-

~3030 cm⁻¹: C-H stretching (aromatic and vinylic).

-

~2960-2870 cm⁻¹: C-H stretching (aliphatic).

-

~1735 cm⁻¹: C=O stretching (ester).

-

~1600, 1500 cm⁻¹: C=C stretching (aromatic ring).

-

~1160 cm⁻¹: C-O stretching (ester).

-

~700 cm⁻¹: C-H bending (monosubstituted benzene).[8]

Initial Chemical Synthesis

The first chemical synthesis of this compound likely followed a straightforward esterification reaction. This would have served to confirm the structure of the naturally isolated compound.

Synthetic Workflow

Caption: Initial Synthetic Workflow.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from cis-3-Hexen-1-ol and phenylacetic acid.

Materials:

-

cis-3-Hexen-1-ol

-

Phenylacetic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene or a similar aprotic solvent

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-Hexen-1-ol and phenylacetic acid in toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure this compound.

Causality of Experimental Choices:

-

Fischer Esterification: A classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.

-

Dean-Stark Apparatus: Essential for the removal of water to drive the equilibrium of the esterification reaction towards the product side.

-

Aqueous Workup: Necessary to remove the acid catalyst and any unreacted carboxylic acid.

-

Chromatography/Distillation: Standard purification techniques to obtain a high-purity final product.

Conclusion

The discovery and initial isolation of this compound represent a significant step in our understanding of the chemical ecology of plants and the molecular basis of aroma. From its early detection in the complex volatile profiles of tea leaves to its now well-established role as a key "green" odorant, the journey of this molecule highlights the advancements in natural product chemistry. The methodologies outlined in this guide, from classical steam distillation to modern spectroscopic analysis and chemical synthesis, provide a comprehensive framework for researchers and professionals working with this and other important natural volatiles.

References

-

The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

(Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterifacation in Organic Solvent. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples—Comparison with Steam Distillation-Liquid/Liquid Extraction and Soxhlet Extraction. (2012). PMC. Retrieved January 22, 2026, from [Link]

-

Determination of Volatile Chemical Constitutes in Tea by Simultaneous Distillation Extraction, Vacuum Hydrodistillation and Thermal Desorption. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars. (2022). PMC. Retrieved January 22, 2026, from [Link]

-

Volatile Organic Compounds in Teas: Identification, Extraction, Analysis, and Application of Tea Aroma. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Semi-quantitative determination of (Z)-3-Hexenyl acetate emitted after... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

cis-3-Hexenyl phenyl acetate. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Essential Oils from Steam Distillation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Study on the formation mechanism of the key fresh aroma component (Z)-3-hexen-1-ol during the spreading process of lu'an Guapian green tea. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Cis-3-hexen-1-ol. (n.d.). BMRB. Retrieved January 22, 2026, from [Link]

-

Exercise 3 (Steam Distillation). (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

-

Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (2019). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

3-hexenyl isovalerate, CAS Registry Number 35154-45-1. (2021). Retrieved January 22, 2026, from [Link]

-

Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020). MDPI. Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

-

Characterization of Volatile Compounds from Tea Plants (Camellia sinensis (L.) Kuntze) and the Effect of Identified Compounds on Empoasca flavescens Behavior. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. scribd.com [scribd.com]

- 5. Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples—Comparison with Steam Distillation-Liquid/Liquid Extraction and Soxhlet Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]

- 7. This compound | 42436-07-7 [chemicalbook.com]

- 8. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques [mdpi.com]

An In-Depth Technical Guide to cis-3-Hexenyl Phenylacetate: From Synthesis to Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction